

DHPCC-9: A Technical Guide to a Potent Pim Kinase Inhibitor

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Compound of Interest		
Compound Name:	DHPCC-9	
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Abstract

DHPCC-9 (1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent and selective small molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and migration. Overexpression of Pim kinases is associated with tumorigenesis and poor prognosis in various cancers, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DHPCC-9**, including detailed experimental protocols and a visualization of its role in the Pim kinase signaling pathway.

Chemical Structure and Properties

DHPCC-9 is a heterocyclic organic compound with a pyrrolocarbazole core. Its chemical and physical properties are summarized in the tables below.

Chemical Identification



Property	Value
IUPAC Name	1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
Synonyms	DHPCC9
CAS Number	1192248-37-5
Chemical Formula	C15H10N2O
Molecular Weight	234.25 g/mol
SMILES	O=Cc1c[nH]c2c1cc(c3c2[nH]c4ccccc34)
InChI Key	VWNCOFUKBTYAON-UHFFFAOYSA-N

Physicochemical Properties

Property	Value
Physical State	Solid powder
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Note: Detailed quantitative data for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Mechanism of Action: Pim Kinase Inhibition

DHPCC-9 exerts its biological effects by inhibiting the kinase activity of all three Pim family members.[1] Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They do not require an activating phosphorylation event, which distinguishes them from many other kinases.

The Pim kinase signaling pathway plays a crucial role in cell survival and proliferation.

Upstream signaling, primarily through the JAK/STAT pathway, leads to the transcription of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of downstream substrates, leading to the promotion of cell survival and inhibition of apoptosis. One of the key downstream



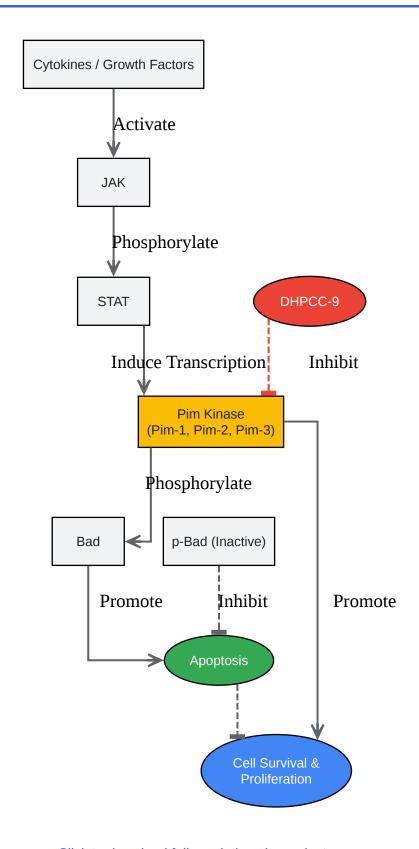
targets is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim kinases inhibits its pro-apoptotic function, thereby promoting cell survival.[1][2][3]

DHPCC-9, as a Pim kinase inhibitor, blocks this phosphorylation cascade, leading to the activation of apoptotic pathways and a reduction in cell migration and invasion.[2]

Pim Kinase Signaling Pathway

The following diagram illustrates the simplified Pim kinase signaling pathway and the point of intervention by **DHPCC-9**.





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Caption: **DHPCC-9** inhibits Pim kinase, preventing Bad phosphorylation and promoting apoptosis.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **DHPCC-9**.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of **DHPCC-9** against Pim kinases.

Materials:

- Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- DHPCC-9 (dissolved in DMSO)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of DHPCC-9 in DMSO.
- In a 384-well plate, add the kinase, substrate, and DHPCC-9 (or DMSO as a vehicle control)
 in kinase buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.



 Plot the percentage of kinase inhibition against the log concentration of DHPCC-9 to determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of **DHPCC-9** on the migratory capacity of cancer cells.

Materials:

- Prostate cancer cell lines (e.g., PC-3 or DU145)
- Complete cell culture medium
- **DHPCC-9** (dissolved in DMSO)
- 6-well plates
- Sterile 200 μL pipette tips
- · Microscope with a camera

Procedure:

- Seed prostate cancer cells in 6-well plates and grow to confluence.
- Create a "wound" in the cell monolayer by scratching with a sterile 200 μL pipette tip.
- Wash the cells with PBS to remove detached cells.
- Add fresh culture medium containing either **DHPCC-9** (e.g., 10 μ M) or DMSO (vehicle control).
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).
- Measure the width of the wound at different points and calculate the percentage of wound closure over time.



Apoptosis (Annexin V) Assay

This assay quantifies the induction of apoptosis by **DHPCC-9**.

Materials:

- Cancer cell line of interest
- DHPCC-9 (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of DHPCC-9 or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).
- Harvest the cells (including any floating cells in the medium) by trypsinization.
- Wash the cells with cold PBS.
- · Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot for Phospho-Bad



This experiment determines the effect of **DHPCC-9** on the phosphorylation of the Pim kinase substrate, Bad.

Materials:

- Cell line expressing Pim kinases (e.g., FD/Pim44 cells)
- DHPCC-9 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

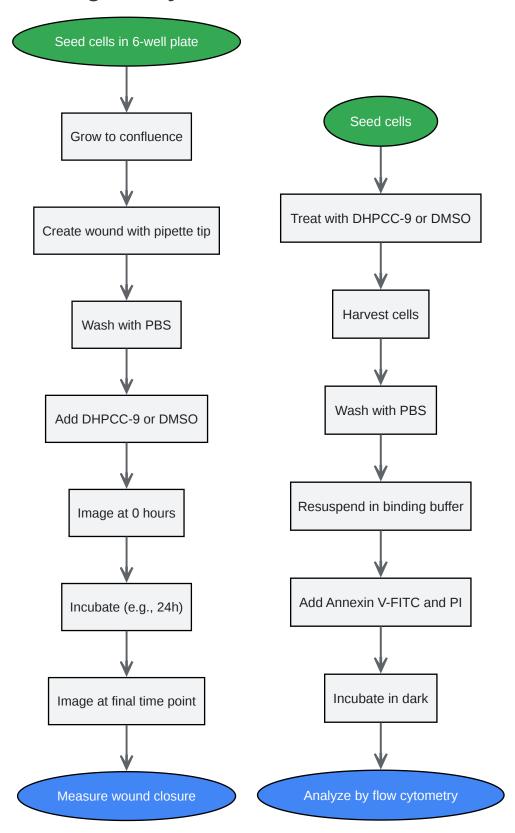
- Treat cells with increasing concentrations of **DHPCC-9** or DMSO for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against phospho-Bad (Ser112).
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with antibodies against total Bad and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflows

The following diagrams illustrate the workflows for the cell migration and apoptosis assays.



Wound Healing Assay Workflow



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References

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